Sanguisorbigenin

Antibacterial MRSA Minimum Inhibitory Concentration

Sanguisorbigenin (CAS 6812-98-2) is a pentacyclic triterpenoid with a unique ursa-12,19-diene core, not a generic ursolic acid substitute. It selectively targets MRSA by inhibiting mecA/PBP2a expression, a distinct mechanism validated for antibiotic adjuvant research. Due to its inherent low solubility, procurement of native compound for in vivo studies should consider advanced polymer micelle formulations for optimal bioavailability. Analytical reference standards (≥98% purity) are available for extract standardization.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 6812-98-2
Cat. No. B1600717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguisorbigenin
CAS6812-98-2
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C
InChIInChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1
InChIKeyHKJOHXSLBNLQHF-OXLNSTONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sanguisorbigenin (CAS 6812-98-2): A Pentacyclic Triterpenoid with a Distinct Pharmacological Profile for Advanced R&D


Sanguisorbigenin (CAS 6812-98-2), also known as Tomentosolic acid or 19-Dehydroursolic acid, is a pentacyclic triterpenoid aglycone derived primarily from the roots of *Sanguisorba officinalis* L. (Rosaceae) [1]. It is characterized by a unique ursane-type skeleton featuring a 12,19-diene system, distinguishing it from the more common urs-12-ene or olean-12-ene analogs like ursolic and oleanolic acids [2]. As a key bioactive component of a traditional medicinal plant, its pharmacological investigation has revealed specific, quantifiable activities, particularly as a natural antibacterial agent against methicillin-resistant *Staphylococcus aureus* (MRSA) through a defined mechanism of action [3].

Why Sanguisorbigenin Cannot Be Interchanged with Generic Ursolic or Oleanolic Acids for MRSA Research


Generic pentacyclic triterpenes like ursolic acid (UA) and oleanolic acid (OA) are widely studied but are not functional substitutes for Sanguisorbigenin (SGB) in specific applications. While UA and OA demonstrate broad anticancer, anti-inflammatory, and hepatoprotective effects [1], SGB possesses a distinct mechanism of action that directly targets antibiotic resistance in MRSA. SGB acts as an antibiotic adjuvant by inhibiting the expression of the *mecA* gene and the associated penicillin-binding protein 2a (PBP2a), a primary determinant of methicillin resistance [2]. This specific activity is not a class-wide property of ursane triterpenes, making SGB a unique tool for studying and potentially overcoming MRSA resistance. Furthermore, SGB's significantly lower aqueous solubility compared to its glycosidic counterparts, such as Ziyuglycoside II, directly impacts its formulation requirements and in vivo behavior, preventing generic substitution without tailored delivery strategies [3].

Quantitative Evidence Guide: Differentiating Sanguisorbigenin (CAS 6812-98-2) from Alternative Pentacyclic Triterpenoids


MRSA Growth Inhibition: Quantified Potency and Synergy with Beta-Lactam Antibiotics

Sanguisorbigenin (SGB) demonstrates quantifiable and specific antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA). Against a panel of six distinct *S. aureus* strains, SGB exhibits a Minimum Inhibitory Concentration (MIC) range of 12.5–50 μg/mL [1]. This direct activity is coupled with a unique ability to reverse antibiotic resistance: treatment with sub-MIC concentrations (1.56-6.25 μg/mL) of SGB significantly reduces the expression of the *mecA* gene and its protein product PBP2a in MRSA in a dose-dependent manner [1]. In a comparative study evaluating synergy with beta-lactams, SGB reduced the MIC of oxacillin against MRSA up to 16-fold, a quantifiable effect not observed with the structurally similar pentacyclic triterpene ursolic acid at equivalent concentrations [2].

Antibacterial MRSA Minimum Inhibitory Concentration Synergy Penicillin-Binding Protein

Mechanistic Specificity: *mecA* and PBP2a Downregulation versus Generic Anti-Inflammatory Activity

Sanguisorbigenin's mechanism of action is specifically characterized by the downregulation of antibiotic resistance determinants in MRSA. Quantitative reverse transcription PCR (qRT-PCR) analysis reveals that treatment with SGB (at sub-MIC levels) markedly reduces the gene expression of *mecA*, *blaR1*, and *blaZ* in a dose-dependent manner [1]. Western blot analysis further confirms a corresponding decrease in the expression of the PBP2a protein, which is encoded by *mecA* and confers resistance to beta-lactam antibiotics [1]. This is in stark contrast to the broadly documented anti-inflammatory activities of many other pentacyclic triterpenes (e.g., ursolic acid, oleanolic acid, betulinic acid), which operate primarily through modulation of NF-κB and MAPK signaling pathways, not direct targeting of bacterial resistance genes [2].

Antibiotic Resistance Gene Expression PBP2a mecA Staphylococcus aureus

Bioavailability Enhancement via Polymer Micelle Formulation: A Patented Solution for In Vivo Application

Like many aglycone triterpenoids, Sanguisorbigenin suffers from extremely low water solubility, which limits its oral bioavailability and systemic application [1]. A patented polymer micelle formulation addresses this specific limitation. The invention utilizes mPEG-PLA-Phe(Boc) as a carrier material at a predetermined weight ratio to SGB, which was found to be superior to other carrier materials for preparing a stable and high-quality micelle [1]. In a pharmacodynamic experiment on a bone marrow suppression model, this formulation demonstrated a statistically significant increase in peripheral blood cell counts (WBC, RBC, PLT, NEUT, HGB) compared to the model group, and its efficacy was "obviously better than the original drug of sanguisorbigenin" [1]. This provides a validated path to overcome SGB's inherent pharmacokinetic disadvantages, a level of formulation-specific evidence not typically available for more generic research compounds.

Formulation Drug Delivery Polymer Micelle Bioavailability Pharmacokinetics

Physicochemical Profile for Procurement and Handling: Defined Stability and Solubility Metrics

For procurement and laboratory use, Sanguisorbigenin has well-defined handling parameters. It is a white to off-white solid powder with a molecular weight of 454.68 g/mol and a high predicted LogP of 7.15, confirming its hydrophobic nature . Quantified solubility in DMSO is ≥50 mg/mL (≥109.97 mM), while a validated in vivo formulation specifies a solubility of 1.67 mg/mL (3.67 mM) in a 10% DMSO / 90% Corn Oil mixture [REFS-1, REFS-2]. Stability data from commercial vendors indicate the powder is stable for up to 3 years at -20°C and 2 years at 4°C when stored sealed and protected from moisture and light . These precise metrics allow for predictable experimental planning and inventory management.

Solubility Stability Storage DMSO Quality Control

Comparative Pharmacokinetic Profiling: Distinguishing Systemic Exposure from Phenolic Acids

A comparative pharmacokinetic study in rats provides quantitative context for Sanguisorbigenin's in vivo behavior relative to co-occurring phytochemicals from *Sanguisorba officinalis*. Using a validated LC-MS/MS method, the study simultaneously determined the pharmacokinetic profiles of 13 phenolic acids and 6 triterpenes [1]. While the study did not report PK parameters for SGB in isolation, the results established that the systemic exposure (AUC and Cmax) of the triterpenoid fraction was, as a class, significantly lower than that of the more water-soluble phenolic acids [1]. This data underscores the inherent bioavailability challenge of the triterpenoid class and, by inference, justifies the need for specialized formulation strategies (e.g., polymer micelles) to enhance the exposure of compounds like SGB for in vivo efficacy.

Pharmacokinetics Triterpenes Bioavailability LC-MS/MS In Vivo

Validated Application Scenarios for Sanguisorbigenin (CAS 6812-98-2) in Advanced Research and Development


Tool Compound for Studying *mecA*-Mediated Beta-Lactam Resistance in MRSA

Sanguisorbigenin is the compound of choice for researchers investigating novel strategies to combat antibiotic resistance. Its well-documented, dose-dependent inhibition of the *mecA* gene and its protein product, PBP2a, provides a validated molecular probe to dissect this resistance pathway [1]. Unlike generic triterpenes, SGB can be used in synergy assays to screen for novel beta-lactam adjuvants, as its ability to restore oxacillin susceptibility in MRSA is a quantifiable and specific phenotype [1].

Active Pharmaceutical Ingredient (API) in a Patented Polymer Micelle Formulation for In Vivo Studies

For in vivo pharmacological studies, particularly those targeting bone marrow suppression or leukopenia, utilizing the patented polymer micelle formulation of Sanguisorbigenin is the optimal approach [2]. The patent provides explicit, comparative evidence that this formulation significantly improves in vivo efficacy over the native compound, directly addressing the compound's poor solubility and low oral bioavailability [2]. This formulation strategy can be adopted or licensed for preclinical development programs focused on hematopoietic disorders.

Reference Standard for the Quality Control and Phytochemical Analysis of *Sanguisorba officinalis*

Given its high purity levels available from commercial vendors (≥98% to 99.11%), Sanguisorbigenin serves as a reliable reference standard for the analytical characterization of *Sanguisorba officinalis* extracts and related herbal products [REFS-3, REFS-4]. Its distinct LC-MS/MS and HPLC-UV profile allows for accurate quantification and standardization of this bioactive marker compound, ensuring batch-to-batch consistency in botanical drug development and dietary supplement manufacturing [3].

Scaffold for Semi-Synthetic Derivatization to Optimize Bioactivity and Pharmacokinetics

The unique ursa-12,19-dien-28-oic acid core of Sanguisorbigenin presents a valuable scaffold for medicinal chemistry. Its inherent anti-MRSA activity, combined with its documented but improvable pharmacokinetic properties, makes it an ideal starting point for semi-synthetic derivatization [REFS-1, REFS-2]. Researchers can leverage its well-characterized chemistry and functional groups (C-3 hydroxyl, C-28 carboxyl) to generate novel analogs with potentially enhanced potency, selectivity, or solubility, all benchmarked against a clearly defined parent molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sanguisorbigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.